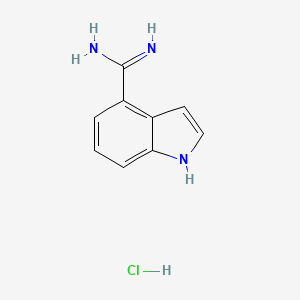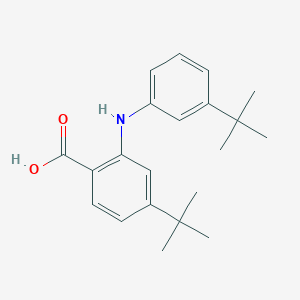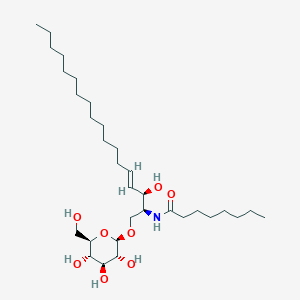![molecular formula C22H15Br2NO5 B13131665 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone CAS No. 72953-51-6](/img/structure/B13131665.png)
1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone is a complex organic compound with the molecular formula C22H15Br2NO5 and a molecular weight of 533.2 g/mol. This compound is known for its unique structure, which includes an anthraquinone core substituted with amino, hydroxy, and dibromophenoxyethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone involves multiple steps. One common synthetic route includes the reaction of 1-amino-4-hydroxyanthraquinone with 2-(dibromophenoxy)ethanol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The dibromophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives, such as:
1-Amino-4-hydroxyanthraquinone: Lacks the dibromophenoxyethoxy group, resulting in different chemical and biological properties.
2-(Dibromophenoxy)ethanol: A simpler compound that serves as a building block in the synthesis of more complex derivatives.
Anthraquinone: The parent compound with a simpler structure and different reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72953-51-6 |
|---|---|
Molekularformel |
C22H15Br2NO5 |
Molekulargewicht |
533.2 g/mol |
IUPAC-Name |
1-amino-2-[2-(2,3-dibromophenoxy)ethoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H15Br2NO5/c23-13-6-3-7-15(19(13)24)29-8-9-30-16-10-14(26)17-18(20(16)25)22(28)12-5-2-1-4-11(12)21(17)27/h1-7,10,26H,8-9,25H2 |
InChI-Schlüssel |
FCALKKFJQIDADI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOC4=C(C(=CC=C4)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid](/img/structure/B13131590.png)
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)

![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)


![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)


![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)

